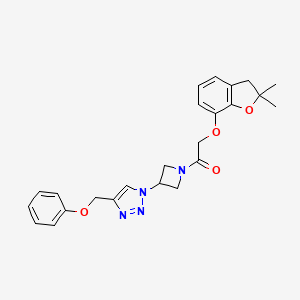

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-24(2)11-17-7-6-10-21(23(17)32-24)31-16-22(29)27-13-19(14-27)28-12-18(25-26-28)15-30-20-8-4-3-5-9-20/h3-10,12,19H,11,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGIOTOPQGCTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C20H23N3O4

- Molecular Weight : 371.41 g/mol

- IUPAC Name : 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanamide

Structural Features

The compound features a benzofuran moiety linked via an ether bond to a triazole derivative. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that the compound acts primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the metabolism of tryptophan and plays a critical role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .

Anticancer Properties

Several studies have demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. The inhibition of IDO by this compound can lead to:

- Enhanced T-cell responses against tumors.

- Reduction in tumor growth rates in various cancer models .

In Vitro Studies

In vitro assays have shown that this compound exhibits:

- Significant inhibition of IDO activity.

- Cytotoxic effects against various cancer cell lines.

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to:

- Reduced tumor size in xenograft models.

- Improved survival rates in treated groups compared to controls .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C18H20N4O4 | Moderate IDO inhibition |

| Compound B | C20H23N3O4 | Strong IDO inhibition |

| Compound C | C19H21N5O3 | Antimicrobial effects |

This table illustrates the diversity in biological activities among compounds sharing similar structural motifs.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The diverse functional groups within its structure contribute to its potential pharmacological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Benzofuran Moiety | Contributes to biological activity |

| Triazole Ring | Known for antifungal and antibacterial properties |

| Azetidine Structure | Enhances interaction with biological targets |

Preliminary studies indicate that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibits significant biological activity, particularly as an autotaxin inhibitor . Autotaxin plays a crucial role in various pathological processes, including cancer progression and inflammation. Inhibiting autotaxin may offer therapeutic benefits in treating these conditions.

Synthesis and Derivatization

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. The synthetic pathways often include:

- Formation of the Benzofuran Moiety : Utilizing starting materials that lead to the desired benzofuran structure.

- Introduction of the Triazole Ring : Employing cyclization reactions involving azides and alkynes.

- Azetidine Formation : Utilizing nucleophilic substitutions to incorporate the azetidine component.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Benzofuran derivatives |

| 2 | Cyclization | Azides, alkynes |

| 3 | Nucleophilic Substitution | Alkyl halides, amines |

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

- Cancer Therapy : As an autotaxin inhibitor, it may enhance anti-tumor immunity.

- Antimicrobial Agents : Potential development as antifungal or antibacterial drugs due to its structural components.

Case Studies

Several studies have explored the applications of structurally similar compounds:

- Autotaxin Inhibitors : Research shows that compounds with similar structures can effectively inhibit autotaxin and modulate immune responses.

- Antimicrobial Activity : Triazole derivatives have been documented for their efficacy against various fungal pathogens.

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone | Benzofuran backbone | Antitumor activity |

| 4-(Phenoxymethyl)-1H-1,2,3-triazole | Triazole ring | Antifungal properties |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethanone | Benzofuran backbone | Antimicrobial activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its azetidine-triazole-phenoxymethyl substituent. Below is a comparative analysis with key analogues:

*Calculated based on fragment masses.

Key Observations

Heterocyclic Rigidity vs. Flexibility :

- The target compound ’s azetidine ring provides conformational rigidity compared to the piperazine in its fluorophenyl analogue . This may reduce entropy penalties during receptor binding.

- Compounds with flexible triazole-thioether linkages (e.g., the 1,2,4-triazole derivative in ) exhibit broader pharmacokinetic profiles but lower target specificity.

Substituent Effects: The phenoxymethyl-triazole group in the target compound offers a balance of lipophilicity (phenoxy) and hydrogen-bonding capacity (triazole), contrasting with the sulfonyl group in , which increases hydrophilicity but may limit blood-brain barrier penetration. Halogenated analogues (e.g., fluorophenyl or iodophenyl in ) show enhanced binding to hydrophobic pockets in enzymes, though iodine’s steric bulk can hinder solubility.

Synthetic Accessibility :

- The target compound’s triazole-azetidine moiety likely derives from CuAAC, a robust "click chemistry" method , whereas benzodiazepine derivatives (e.g., ) require multistep ring-forming reactions.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:

The synthesis involves multi-step protocols, including cyclization and coupling reactions. For instance, refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst (e.g., benzofuran and azetidine precursors) under inert atmospheres can enhance yield . Optimizing molar ratios (e.g., 0.9–1.0 mmol of precursors) and purification via vacuum filtration or column chromatography improves purity. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the compound’s structure?

Answer:

- NMR : Assign peaks for benzofuran (δ 6.8–7.2 ppm for aromatic protons), azetidine (δ 3.5–4.0 ppm for N-CH₂), and triazole (δ 7.5–8.0 ppm) .

- IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

Basic: What strategies ensure reliable identification of this compound in complex mixtures?

Answer:

Use hyphenated techniques like LC-MS/MS or GC-MS with internal standards (e.g., deuterated analogs). Cross-reference retention times and fragmentation patterns with databases (e.g., NIST Chemistry WebBook) . For solid mixtures, XRD or DSC can differentiate polymorphic forms .

Advanced: What mechanistic insights explain the regioselectivity of substitution reactions at the triazole moiety?

Answer:

Density Functional Theory (DFT) calculations predict electron density distribution, revealing preferential nucleophilic attack at the triazole’s N1 position due to lower activation energy. Experimental validation via kinetic studies (e.g., varying nucleophiles like NaOMe or NH₃) under controlled temperatures (0–25°C) confirms theoretical models .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 25°C; monitor degradation via HPLC. The benzofuran ether bond hydrolyzes at pH > 10 .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (>200°C suggests thermal robustness) .

Advanced: What computational methods (e.g., DFT, MD) predict interactions with biological targets?

Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymes (e.g., cytochrome P450) .

- Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM .

Advanced: How to assess environmental persistence and ecotoxicity of this compound?

Answer:

Follow the INCHEMBIOL framework :

- Abiotic degradation : Expose to UV light in aqueous solutions; quantify half-life via LC-MS.

- Biotic degradation : Use soil microcosms; measure metabolite formation (e.g., phenolic derivatives) over 30 days.

- Ecotoxicity : Perform Daphnia magna or algae growth inhibition assays (OECD guidelines).

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Meta-analysis : Standardize assay conditions (e.g., cell lines, incubation times) and apply statistical tools (ANOVA with post-hoc tests) .

- Dose-response validation : Reproduce experiments with IC₅₀/EC₅₀ curves (n ≥ 3 replicates) to confirm potency trends .

Advanced: What in vitro/in vivo models are suitable for evaluating its neuropharmacological potential?

Answer:

- In vitro : Primary neuronal cultures for cytotoxicity (MTT assay) or calcium imaging for receptor activity .

- In vivo : Rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling (plasma t½, brain permeability) .

Advanced: What analytical workflows identify degradation products during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.